An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide (CAS No. 959240-80-3), a heterocyclic compound with significant potential in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes available data and draws logical insights from closely related analogues to present its chemical properties, a plausible synthetic route, reactivity, and promising applications in drug development.
Core Molecular Attributes and Physicochemical Properties
1-Methyl-5-oxopyrrolidine-3-carbohydrazide belongs to the 5-oxopyrrolidine class of compounds, which are integral to many biologically active molecules.[1] The presence of a carbohydrazide functional group at the 3-position of the pyrrolidone ring makes it a highly versatile intermediate for the synthesis of a wide array of derivatives.[2][3][4]
Table 1: Physicochemical Properties of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide and its Precursor Acid
| Property | 1-Methyl-5-oxopyrrolidine-3-carbohydrazide | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid |
| CAS Number | 959240-80-3 | 42346-68-9[5] |
| Molecular Formula | C6H11N3O2 | C6H9NO3[5] |
| Molecular Weight | 157.17 g/mol | 143.14 g/mol [5] |
| IUPAC Name | 1-methyl-5-oxopyrrolidine-3-carbohydrazide | 1-methyl-5-oxopyrrolidine-3-carboxylic acid[5] |
| Predicted XlogP | - | -1.0[5] |
| Monoisotopic Mass | 157.085127 g/mol | 143.058243 g/mol [5] |
Note: Some properties are for the closely related precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, as comprehensive experimental data for the carbohydrazide is not widely published.
Synthesis and Spectroscopic Characterization
A practical and efficient synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide can be inferred from established methodologies for analogous compounds.[4][6] The most logical approach involves a two-step process starting from 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Proposed Synthetic Pathway
The synthesis commences with the esterification of 1-methyl-5-oxopyrrolidine-3-carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis. This method is widely employed for the preparation of carbohydrazides due to its high efficiency and the ready availability of starting materials.[4][6]
Caption: Proposed two-step synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
-
To a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.[7]
Step 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
-
Dissolve the crude methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol (10 volumes).
-
Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.[4][6]
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 1-Methyl-5-oxopyrrolidine-3-carbohydrazide.
Expected Spectroscopic Data
Based on the spectral data of structurally similar compounds, the following characteristics for 1-Methyl-5-oxopyrrolidine-3-carbohydrazide can be anticipated:
-
¹H NMR: Resonances for the N-methyl group, the diastereotopic protons of the pyrrolidine ring, and the protons of the -NHNH₂ group. The chemical shifts would be influenced by the solvent used.[1][2]
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the lactam and the hydrazide, the N-methyl carbon, and the carbons of the pyrrolidine ring.[1][2]
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (lactam and amide), and C-N stretching.[2]
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
Chemical Reactivity and Derivatization Potential
The carbohydrazide moiety is a versatile functional group that serves as a key building block for the synthesis of various heterocyclic systems.[3][8][9] This reactivity is central to the utility of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide in drug discovery.
Caption: Reactivity of the carbohydrazide for the synthesis of diverse derivatives.
Formation of Hydrazones
The most common reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones.[1][6] This reaction is typically acid-catalyzed and proceeds in high yield. The resulting hydrazones are often biologically active themselves or can be used as intermediates for further transformations.
General Protocol for Hydrazone Synthesis:
-
Dissolve 1-Methyl-5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add the desired aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of a protic acid (e.g., acetic acid or hydrochloric acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
Synthesis of Azole Derivatives
The carbohydrazide can be used to construct various five-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry.[3][4][8]
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole derivatives.[8]
-
1,3,4-Oxadiazoles: Cyclization can be achieved using various reagents, such as carbon disulfide followed by alkylation.[3]
Applications in Drug Development
The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, and its carbohydrazide derivatives have shown a wide range of biological activities.[1][6][10]
Anticancer Activity
Numerous studies have reported the synthesis of 5-oxopyrrolidine-3-carbohydrazide derivatives with potent anticancer activities.[1][10][11] These compounds have been shown to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1][11] Molecular docking studies have suggested that these molecules can bind to the active sites of key kinases involved in cancer progression.[1][11]
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine-3-carbohydrazide have also been investigated for their antibacterial and antifungal properties.[2][8][9] The introduction of different heterocyclic moieties through the carbohydrazide linker has led to the discovery of compounds with significant activity against various pathogenic microorganisms.[2][8]
Safety and Handling
As with any chemical reagent, 1-Methyl-5-oxopyrrolidine-3-carbohydrazide should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Methyl-5-oxopyrrolidine-3-carbohydrazide is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the carbohydrazide moiety allow for the creation of diverse molecular libraries for screening in various disease models. The established anticancer and antimicrobial activities of its close analogues highlight the significant potential of this scaffold in modern drug discovery and development. Further research into the biological properties of derivatives of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide is warranted to fully explore its therapeutic potential.
References
-
Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]
-
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2465. [Link]
-
Mickevičius, V., Al-Ammar, K. A., & Barakat, A. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. [Link]
-
Mickevičius, V., Krikštaponis, K., & Vaickelionienė, R. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(23), 7175. [Link]
-
Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Kaunas University of Technology. [Link]
-
Plaga, A., Kairytė, K., Mickevičius, V., & Grybaitė, B. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija, 34(3). [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 957. [Link]
-
Plaga, A., Kairytė, K., Mickevičius, V., & Grybaitė, B. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]
-
Mickevičius, V., Al-Ammar, K. A., & Barakat, A. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. [Link]
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
Sources
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 10. researchgate.net [researchgate.net]
- 11. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
